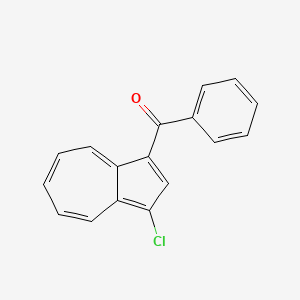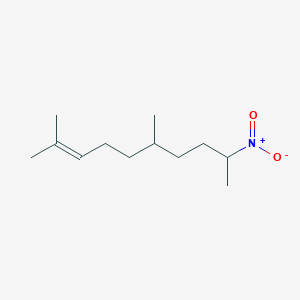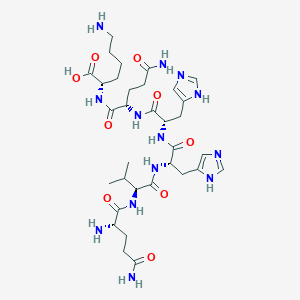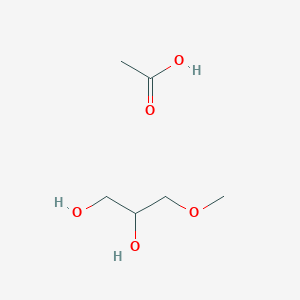
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is a complex organic compound characterized by its unique molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the acetyloxy group and the 5-bromo-2-thiazolyl group requires specific reagents and conditions. For instance, the acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base. The 5-bromo-2-thiazolyl group can be introduced via a substitution reaction using a thiazole derivative and a brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiazole derivatives and brominating agents for introducing the 5-bromo-2-thiazolyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
868529-42-4 |
|---|---|
Formule moléculaire |
C13H11BrN2O3S |
Poids moléculaire |
355.21 g/mol |
Nom IUPAC |
[2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-6-methylphenyl] acetate |
InChI |
InChI=1S/C13H11BrN2O3S/c1-7-4-3-5-9(11(7)19-8(2)17)12(18)16-13-15-6-10(14)20-13/h3-6H,1-2H3,(H,15,16,18) |
Clé InChI |
DGGPHBXUPFVKQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2=NC=C(S2)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)

![3-Iodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14197330.png)


![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)


![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)

![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)

